1-(2-Aminoethyl)piperidin-4-one;dihydrochloride
Description
1-(2-Aminoethyl)piperidin-4-one dihydrochloride is a piperidine derivative characterized by a six-membered nitrogen-containing ring (piperidin-4-one) with a ketone group at the 4-position and a 2-aminoethyl substituent at the 1-position. The dihydrochloride salt enhances its water solubility, making it suitable for pharmaceutical and biochemical applications.
Properties
Molecular Formula |
C7H16Cl2N2O |
|---|---|
Molecular Weight |
215.12 g/mol |
IUPAC Name |
1-(2-aminoethyl)piperidin-4-one;dihydrochloride |
InChI |
InChI=1S/C7H14N2O.2ClH/c8-3-6-9-4-1-7(10)2-5-9;;/h1-6,8H2;2*1H |
InChI Key |
XUWKNFWFLHTIJO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1=O)CCN.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 1-(2-Aminoethyl)piperidin-4-one Dihydrochloride
Detailed Synthetic Procedures
Synthesis via N-tert-Butyloxycarbonyl (Boc) Protection and Reductive Amination
A robust method involves the following steps:
This method is advantageous due to high yields and well-controlled reaction conditions. The use of Boc protection prevents side reactions and facilitates purification.
Direct Reductive Amination from 4-Piperidone Hydrochloride
An alternative approach involves direct reductive amination of 4-piperidone hydrochloride with ethylenediamine or related amines:
- The reaction is carried out in an ethanol or aqueous ethanol medium.
- Titanium tetraisopropoxide can be used as a catalyst or Lewis acid to activate the carbonyl group.
- Sodium borohydride is employed as the reducing agent, added slowly to maintain temperature control.
- The reaction proceeds at room temperature under nitrogen atmosphere.
- After completion, the mixture is worked up by filtration and acidification to isolate the dihydrochloride salt.
This method is less commonly detailed but provides a direct route without protection steps, suitable for scale-up if controlled properly.
Reaction Scheme Summary
4-Piperidone Hydrochloride
|
|--(1) Protection with dimethyl dicarbonate, NaHCO3, aqueous acetone, rt, 24 h-->
|
N-Boc-4-piperidone
|
|--(2) Reductive amination with NH3/EtOH, Ti(iPrO)4, NaBH4, rt, N2, 4 h-->
|
N-Boc-1-(2-Aminoethyl)piperidin-4-one
|
|--(3) Acidic deprotection with HCl-->
|
1-(2-Aminoethyl)piperidin-4-one dihydrochloride (final product)
Analytical Data and Characterization
The intermediates and final product are characterized by:
- Nuclear Magnetic Resonance (NMR): ^1H NMR (400 MHz, CDCl3) shows characteristic signals for piperidine methylene protons and aminoethyl side chain; Boc-protected intermediates show tert-butyl singlet (~1.43 ppm).
- Molecular Weight: Approximately 178.66 g/mol for the free base; dihydrochloride salt weight varies accordingly.
- Physical State: The dihydrochloride salt is typically a crystalline solid with enhanced water solubility.
- Purity: Confirmed by recrystallization and chromatographic methods.
Comparative Analysis of Preparation Methods
| Feature | Boc Protection Route | Direct Reductive Amination |
|---|---|---|
| Complexity | Multi-step with protection/deprotection | Single-step reductive amination |
| Yield | High (81-93%) overall | Moderate, variable |
| Purification | Easier due to protection | More challenging due to side reactions |
| Scalability | Good, controlled conditions | Possible but requires strict control |
| Equipment | Requires inert atmosphere, temperature control | Similar requirements |
Research Findings and Applications
- The compound serves as a key intermediate in synthesizing derivatives with neuropharmacological activity, including TAAR1 receptor modulators.
- Its hydrochloride salt form improves aqueous solubility, facilitating biological assays.
- The synthetic methods described provide reliable access to the compound for further medicinal chemistry exploration.
Chemical Reactions Analysis
Types of Reactions
1-(2-Aminoethyl)piperidin-4-one;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding piperidinones.
Reduction: Reduction reactions can convert it into piperidinol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic reagents like alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Piperidinones
Reduction: Piperidinol derivatives
Substitution: Various substituted piperidines depending on the nucleophile used.
Scientific Research Applications
1-(2-Aminoethyl)piperidin-4-one dihydrochloride is a chemical compound with a piperidine ring and an aminoethyl side chain, commonly used as a hydrochloride salt to increase water solubility for applications in research and industry. With a molecular formula of and a molecular weight of approximately 215.12 g/mol, it is a versatile building block in organic synthesis .
Pharmaceutical Development
- Potential Therapeutic Agent Research indicates that 1-(2-Aminoethyl)piperidin-4-one hydrochloride may have significant biological activity, particularly as a modulator of trace amine-associated receptor 1 (TAAR1). It activates this receptor with an effective concentration (EC50) of approximately 0.507 μM, suggesting its potential as a therapeutic agent for conditions like schizophrenia .
- Neuropharmacological Effects Compounds derived from this structure have been explored for their neuropharmacological effects, indicating they may influence neurotransmitter systems involved in mood regulation and cognition.
- Structure-Activity Relationships (SAR) Interaction studies have focused on its binding affinity and efficacy at TAAR1, showing that modifications to the piperidine core or side chains can significantly alter its pharmacological profile. This highlights the importance of SAR in drug design.
- Multi-Target Drugs Investigations into its interactions with other receptors may provide insights into polypharmacology and the development of multi-target drugs.
Chemical Synthesis
The synthesis of 1-(2-Aminoethyl)piperidin-4-one hydrochloride can be achieved through various methods, making it a versatile building block in organic synthesis. It is used as a precursor for further synthetic modifications.
NLRP3 Inflammasome Inhibitors
1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one derivatives have been explored as NLRP3 inflammasome inhibitors . Combining the structure of INF39 with the 1-(piperidin-4-yl)-2,3-dihydro-1,3-benzoimidazol-2-one moiety can prevent pyroptosis and IL-1β release .
Comparison with Structurally Similar Compounds
Several compounds share structural similarities with 1-(2-Aminoethyl)piperidin-4-one hydrochloride:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-(2-Aminoethyl)piperidine | Similar piperidine core | Primarily studied for central nervous system effects |
| 1-(3-Aminopropyl)piperidin-4-one | Longer alkyl chain | Different receptor interaction profile |
| N-Methyl-1-(2-aminoethyl)piperidin-4-one | Methyl substitution on nitrogen | Potentially altered pharmacokinetics |
| 1-(2-Aminobutyl)piperidin-4-one | Extended alkyl chain | May exhibit different biological activities |
Mechanism of Action
The mechanism by which 1-(2-Aminoethyl)piperidin-4-one;dihydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. For instance, it can act as an agonist for trace amine-associated receptors, modulating their activity and influencing various biochemical pathways . The compound’s structure allows it to bind to specific sites on these targets, altering their function and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperidine/Pyrrolidine Cores
a) 1-(2-Aminoethyl)pyrrolidine Derivatives
- Structure: Pyrrolidine (5-membered ring) with a 2-aminoethyl substituent.
- Activity : Used to synthesize thiazolidin-4-ones and thiazinan-4-ones, which exhibit AChE inhibitory activity. The smaller pyrrolidine ring may confer higher conformational rigidity compared to piperidine .
b) 4-(Aminomethyl)-1-methylpiperidin-2-one Dihydrochloride
- Structure: Piperidin-2-one core with aminomethyl and methyl substituents.
- Applications : Versatile building block in pharmaceuticals (e.g., drug candidates for Alzheimer’s disease) and agrochemicals. Molecular weight: 215.12 g/mol; purity ≥95% .
- Key Difference : The ketone group at the 2-position (vs. 4-position in the target compound) alters electronic distribution, affecting reactivity and intermolecular interactions.
Piperidine Derivatives with Aromatic Substituents
a) 1-[1-(Pyridin-2-yl)ethyl]piperidin-4-amine Dihydrochloride
- Structure : Piperidine with a pyridin-2-yl-ethyl group and amine at the 4-position.
- Properties : Molecular weight 278.22 g/mol; oil form at room temperature. The pyridine moiety enables π-π stacking with aromatic residues in biological targets .
- Key Difference: The aromatic pyridine group enhances lipophilicity and receptor affinity compared to the aliphatic aminoethyl group in the target compound.
b) 1-(Pyrimidin-2-yl)piperidin-4-amine Dihydrochloride
Piperidin-4-one Derivatives with Alkyl/Aryl Substituents
a) 1-(3-Methoxypropyl)piperidin-4-one
- Structure : Piperidin-4-one with a 3-methoxypropyl substituent.
- Properties : Molecular weight 171.24 g/mol; CAS: 16771-85-0. The methoxy group increases solubility in polar solvents .
b) 1-(4-Bromobenzoyl)piperidin-4-one
- Structure : Piperidin-4-one with a 4-bromobenzoyl substituent.
- Properties: Molecular formula C12H12BrNO2; bromine atom enhances molecular weight (284.14 g/mol) and may confer halogen bonding capabilities .
- Key Difference: The bulky bromobenzoyl group could hinder membrane permeability compared to the compact aminoethyl group.
Pharmacological and Physicochemical Comparison
Table 1: Comparative Analysis of Key Compounds
*Estimated based on analogous compounds.
Substituent Effects on Activity
- Aminoethyl vs. Aryl Groups: The aminoethyl group in the target compound facilitates protonation at physiological pH, enhancing solubility and ionic interactions with targets like AChE. In contrast, aryl substituents (e.g., pyridin-2-yl) prioritize hydrophobic and π-π interactions .
- Chain Length: shows that alkyl chain elongation in aminoethyl derivatives modulates H3 receptor antagonism. For example, increasing from methyl to propyl groups improved potency in some analogues, suggesting similar structure-activity relationships may apply to the target compound .
- Ketone Position: Piperidin-4-one vs.
Biological Activity
1-(2-Aminoethyl)piperidin-4-one; dihydrochloride is a compound with significant potential in various biological applications, particularly in drug development and therapeutic interventions. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Name : 1-(2-Aminoethyl)piperidin-4-one; dihydrochloride
- Molecular Formula : C₇H₁₄Cl₂N₂O
- Molecular Weight : 195.11 g/mol
The compound features a piperidine ring substituted with an aminoethyl group and a carbonyl group, which contributes to its biological activity.
The biological activity of 1-(2-Aminoethyl)piperidin-4-one; dihydrochloride can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's. This inhibition can enhance acetylcholine levels in the synaptic cleft, potentially improving cognitive function .
- Anticancer Activity : Studies indicate that piperidine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to 1-(2-Aminoethyl)piperidin-4-one have demonstrated enhanced apoptosis induction in hypopharyngeal tumor cells, suggesting its potential as an anticancer agent .
Biological Activity Overview
Case Studies and Research Findings
- Alzheimer's Disease Research :
-
Cancer Therapeutics :
- Research involving various piperidine derivatives showed that modifications could lead to compounds with significant anticancer properties. For example, one derivative exhibited IC₅₀ values lower than those of established chemotherapeutics, indicating its potential as a lead compound for further development .
- Neuroprotective Effects :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(2-Aminoethyl)piperidin-4-one dihydrochloride, and what experimental conditions optimize yield?
- Methodology : The compound can be synthesized via nucleophilic substitution reactions. Common reagents include amines in polar solvents (e.g., DMF or DMSO) under elevated temperatures. For example, analogous piperidine derivatives are synthesized using nucleophilic substitution with amines, followed by salt formation using HCl .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Purification via recrystallization or column chromatography is recommended to isolate the dihydrochloride salt.
Q. What techniques validate the structural integrity and purity of this compound?
- Methodology :
- X-ray crystallography confirms molecular geometry (as seen in related piperidine salts) .
- Spectroscopy : Use -/-NMR for functional group analysis and FT-IR for amine and ketone identification.
- Mass spectrometry (HRMS or ESI-MS) verifies molecular weight .
Q. How should researchers handle and store this compound to ensure stability?
- Safety Protocols :
- Store in airtight, light-resistant containers at 2–8°C, as recommended for hygroscopic and light-sensitive piperidine derivatives .
- Use PPE (gloves, lab coats) and fume hoods to mitigate inhalation/contact risks.
Advanced Research Questions
Q. How can computational methods enhance reaction design and optimization for this compound?
- Approach :
- Quantum Chemical Calculations : Use software (e.g., Gaussian) to model reaction pathways and transition states, reducing trial-and-error experimentation .
- Machine Learning : Train models on existing reaction data to predict optimal conditions (solvent, temperature) for yield improvement .
- Case Study : ICReDD’s integration of computational and experimental data accelerated reaction discovery for similar heterocycles .
Q. How to address missing or contradictory toxicity data in safety assessments?
- Strategies :
- In Vitro Assays : Perform cytotoxicity screening (e.g., MTT assay on HEK-293 cells) to assess acute toxicity .
- QSAR Models : Predict ecotoxicity using computational tools (e.g., ECOSAR) when empirical data are absent .
Q. What experimental designs resolve discrepancies in reaction yields during scale-up?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
